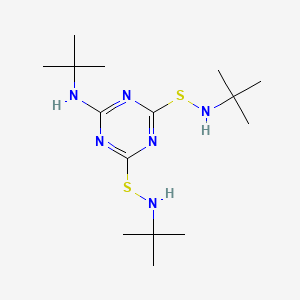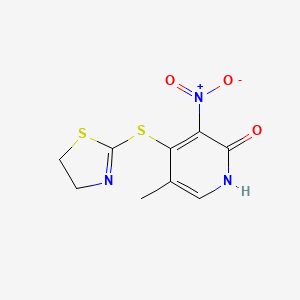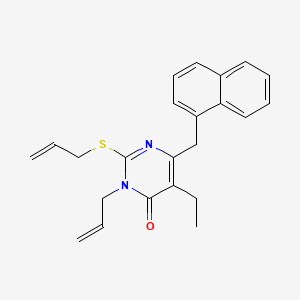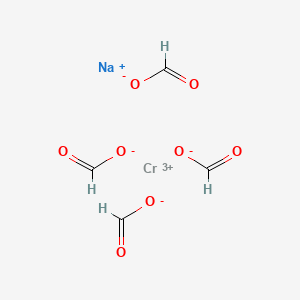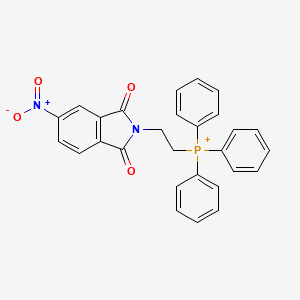
bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate is a compound that combines bismuth, a heavy metal known for its various applications in medicine and industry, with a pentahydroxyhexanoate moiety, which is a sugar acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate typically involves the reaction of bismuth salts with (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid under controlled conditions. One common method is the hydrothermal synthesis, where the reactants are subjected to high temperatures and pressures in an aqueous solution. This method ensures the formation of a stable complex between bismuth and the pentahydroxyhexanoate ligand .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrothermal synthesis or other methods such as solvent extraction and crystallization. The choice of method depends on the desired purity and yield of the final product. Optimization of reaction conditions, such as temperature, pressure, and pH, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth oxides and other oxidation products.
Reduction: Reduction reactions can convert bismuth ions to lower oxidation states or elemental bismuth.
Substitution: The pentahydroxyhexanoate ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield bismuth oxides, while reduction can produce elemental bismuth or lower oxidation state bismuth compounds.
Applications De Recherche Scientifique
Bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its unique properties.
Medicine: Bismuth compounds are known for their antimicrobial properties, and this compound may have potential as an antimicrobial agent.
Mécanisme D'action
The mechanism by which bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate exerts its effects involves the interaction of bismuth ions with biological molecules. Bismuth ions can bind to proteins and enzymes, altering their function and activity. The pentahydroxyhexanoate moiety may facilitate the transport and delivery of bismuth ions to specific molecular targets, enhancing the compound’s efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bismuth subsalicylate: Known for its use in treating gastrointestinal disorders.
Bismuth subnitrate: Used in various medical and industrial applications.
Bismuth citrate: Another bismuth compound with potential antimicrobial properties
Uniqueness
Bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate is unique due to the presence of the pentahydroxyhexanoate moiety, which may enhance its solubility and bioavailability compared to other bismuth compounds. This unique structure may also provide specific interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
94232-39-0 |
|---|---|
Formule moléculaire |
C18H33BiO21 |
Poids moléculaire |
794.4 g/mol |
Nom IUPAC |
bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/3C6H12O7.Bi/c3*7-1-2(8)3(9)4(10)5(11)6(12)13;/h3*2-5,7-11H,1H2,(H,12,13);/q;;;+3/p-3/t3*2-,3-,4+,5-;/m111./s1 |
Clé InChI |
RMPWRUZQAKINCP-OPDGVEILSA-K |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Bi+3] |
SMILES canonique |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Bi+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


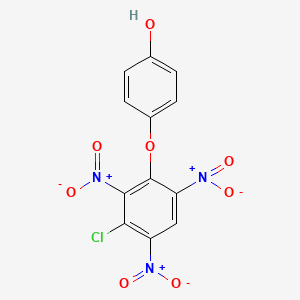
![(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12687381.png)
